molecular formula C10H10N2O B2875425 7-amino-1-methyl-1,2-dihydroquinolin-2-one CAS No. 58336-25-7

7-amino-1-methyl-1,2-dihydroquinolin-2-one

Cat. No.: B2875425
CAS No.: 58336-25-7
M. Wt: 174.203
InChI Key: AVDMUZYDWIASIX-UHFFFAOYSA-N
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Description

7-amino-1-methyl-1,2-dihydroquinolin-2-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an amino group at the 7th position and a methyl group at the 1st position of the quinoline ring, along with a ketone group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-1-methyl-1,2-dihydroquinolin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminobenzophenone with methylamine under acidic conditions can lead to the formation of the desired quinoline derivative.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

7-amino-1-methyl-1,2-dihydroquinolin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide, while reduction can produce 7-amino-1-methylquinolin-2-ol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-amino-1-methyl-1,2-dihydroquinolin-2-one depends on its specific biological target. For example, if it exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membrane integrity. The molecular targets and pathways involved can vary based on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of the quinoline family.

    8-Hydroxyquinoline: Known for its metal-chelating properties.

    Chloroquine: An antimalarial drug with a quinoline core structure.

Uniqueness

7-amino-1-methyl-1,2-dihydroquinolin-2-one is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and biological activity. The presence of the amino group at the 7th position and the methyl group at the 1st position distinguishes it from other quinoline derivatives.

Properties

IUPAC Name

7-amino-1-methylquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-12-9-6-8(11)4-2-7(9)3-5-10(12)13/h2-6H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVDMUZYDWIASIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC2=C1C=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

43.2 gm. of at least 98 percent pure 1,3-phenylene diamine (melting point: 60° to 62° C) and 100 ml of 10 percent acetic acid are placed in a sulfurizing flask equipped with an anchor bolt, reflux cooler, dripping funnel, thermometer and water bath. 35.2 gm. of diketene were allowed to drip into the reaction mixture over the course of about 20 minutes at room temperature. The reaction mixture was stirred during the addition. The temperature was allowed to rise with the aid of the reaction heat to 60° to 65° C. After completion of the addition of diketene, the reaction was allowed to continue for another hour at 60° to 65° C. After cooling to about 15° C. the resultant precipitate was separated out and dried under vacuum at 60° to 70° C until the precipitate reached a constant weight. 49.2 gm. of yellow, discolored 1,2-dihydro-2-oxo-1-methyl-7-amino-quinoline with a melting point of 268° to 269° C were obtained, which corresponded to a yield of 70.7 percent, based on the m-phenylene diamine. After a single recrystallization from dimethylformamide/H2O (1:1), the product was colorless and had a melting point of 274.6° to 275.4°C.
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